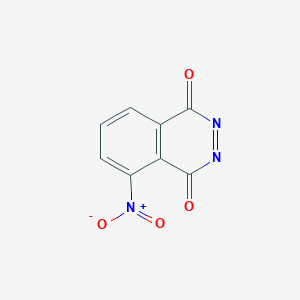

5-Nitrophthalazine-1,4-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54535-42-1 |

|---|---|

Molecular Formula |

C8H3N3O4 |

Molecular Weight |

205.13 g/mol |

IUPAC Name |

5-nitrophthalazine-1,4-dione |

InChI |

InChI=1S/C8H3N3O4/c12-7-4-2-1-3-5(11(14)15)6(4)8(13)10-9-7/h1-3H |

InChI Key |

LIECQLQBUMAANP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N=NC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nitrophthalazine 1,4 Dione and Its Direct Precursors

Classical Approaches to Phthalazine-1,4-dione Derivatives

Classical synthetic methods remain a cornerstone for the preparation of the 5-nitrophthalazine-1,4-dione core structure. These approaches typically involve condensation reactions of dicarbonyl compounds with hydrazine (B178648) derivatives or the chemical conversion of related cyclic compounds.

Condensation Reactions Involving Hydrazine Derivatives

The most prevalent method for synthesizing the phthalazine-1,4-dione skeleton is the condensation of a suitably substituted phthalic acid derivative with a hydrazine source. This reaction forms the heterocyclic hydrazide ring system.

3-Nitrobenzene-1,2-dioic acid, more commonly known as 3-nitrophthalic acid, is the principal starting material for introducing the nitro group at the 5-position of the phthalazine (B143731) ring. The reaction involves the condensation of the two carboxylic acid groups of 3-nitrophthalic acid with the two amino groups of a hydrazine source to form the stable cyclic hydrazide, 5-nitro-2,3-dihydrophthalazine-1,4-dione. protocols.io

Several protocols have been established, varying in the choice of hydrazine source, solvent, and reaction conditions. A common approach involves heating 3-nitrophthalic acid with an aqueous solution of hydrazine, often in a high-boiling point solvent like triethylene glycol. fscj.edu The water is distilled off, and the reaction is driven to completion at elevated temperatures, typically around 215 °C. fscj.eduscribd.com

Another well-documented procedure utilizes hydrazine sulfate (B86663) as the hydrazine source. protocols.ioorgsyn.org In this method, 3-nitrophthalic acid is first neutralized with sodium hydroxide. The subsequent addition of hydrazine sulfate and evaporation to dryness, followed by heating in a high-boiling solvent such as tetralin, yields the desired product. orgsyn.org The use of sodium acetate (B1210297) as a base to neutralize the sulfuric acid from hydrazine sulfate and enhance the nucleophilicity of hydrazine is also reported. protocols.io

| Hydrazine Source | Solvent/Reagents | Temperature | Duration | Key Findings | Reference |

|---|---|---|---|---|---|

| Hydrazine (8% aq. solution) | Triethylene glycol | 215 °C | ~3-4 minutes | Vigorous boiling distills excess water, followed by rapid heating to drive cyclization. | fscj.edu |

| Hydrazine sulfate | Water, Sodium hydroxide, Tetralin | 160-170 °C | 3 hours | Reaction proceeds via the disodium (B8443419) salt of the acid. The final product is an equimolar mixture with sodium sulfate before purification. | orgsyn.org |

| Hydrazine sulfate | Water, Sodium acetate trihydrate | Boiling, then >130 °C | Not specified | Sodium acetate acts as a base to deprotonate hydrazine, making it more nucleophilic. | protocols.io |

Conversion from Substituted Phthalic Anhydrides and Phthalimides

An alternative and highly efficient route to 5-nitro-2,3-dihydrophthalazine-1,4-dione involves the use of 3-nitrophthalic anhydride (B1165640) as the starting material. 3-Nitrophthalic anhydride can be prepared from 3-nitrophthalic acid by dehydration, for example, using acetic anhydride. orgsyn.org

The reaction of 3-nitrophthalic anhydride with hydrazine hydrate (B1144303) in a solvent such as glacial acetic acid provides a direct and high-yielding pathway to the target compound. chemicalbook.com This method is notable for its efficiency, with reported yields as high as 92%. The reaction proceeds by heating the mixture, followed by cooling to crystallize the product. chemicalbook.com While the use of phthalimides is a general strategy for phthalazine synthesis, specific high-yield examples for the 5-nitro derivative are less detailed but follow the same principle of condensation with hydrazine. thieme-connect.de

| Starting Material | Reagents | Solvent | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Nitrophthalic anhydride | Hydrazine hydrate | Acetic acid | 110 °C | 30 minutes | 92% | chemicalbook.com |

It is important to note that the direct product of these classical condensation reactions is the more stable tautomer, 5-nitro-2,3-dihydrophthalazine-1,4-dione. The fully aromatic this compound can be synthesized from this precursor via an oxidation step. smolecule.comunishivaji.ac.in A general method for this transformation is the low-temperature oxidation of the cyclic hydrazide's alkali metal salt using reagents like t-butyl hypochlorite. unishivaji.ac.inresearchgate.net

Multi-Component Reaction Strategies

Modern synthetic chemistry often favors multi-component reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular complexity in a single step.

One-Pot Condensation Reactions Utilizing 6-Nitrophthalhydrazide as a Key Intermediate

While specific MCRs starting from 5-nitrophthalhydrazide are not extensively detailed in the provided results, the principle is well-demonstrated using its isomer, 2,3-dihydro-6-nitrophthalazine-1,4-dione (6-nitrophthalhydrazide). This intermediate is employed in one-pot, three-component condensation reactions to synthesize complex heterocyclic systems. tandfonline.comtandfonline.com

For instance, 6-nitrophthalhydrazide can be reacted with various aldehydes and active methylene (B1212753) compounds (like malononitrile (B47326) or ethyl cyanoacetate) in the presence of a catalyst to form fused pyrazolo[1,2-b]phthalazinedione derivatives. tandfonline.com These reactions are often conducted under environmentally benign conditions, sometimes using grinding methods without a solvent, and can proceed with high yields. tandfonline.comtandfonline.com This strategy highlights the utility of nitrophthalhydrazides as versatile building blocks in MCRs. The NH group of the hydrazide participates in a Michael addition to a C=C bond formed in situ, followed by cyclization and tautomerization to yield the final complex product. tandfonline.com This methodology is directly applicable to the 5-nitro isomer, positioning it as a key intermediate for combinatorial library synthesis.

Table of Compounds

| Compound Name | Synonyms | Chemical Formula |

|---|---|---|

| This compound | - | C₈H₃N₃O₄ |

| 5-Nitro-2,3-dihydrophthalazine-1,4-dione | 3-Nitrophthalhydrazide, 5-Nitrophthalhydrazide | C₈H₅N₃O₄ |

| 3-Nitrobenzene-1,2-dioic Acid | 3-Nitrophthalic acid | C₈H₅NO₆ |

| 3-Nitrophthalic Anhydride | - | C₈H₃NO₅ |

| Hydrazine | - | N₂H₄ |

| Hydrazine hydrate | - | N₂H₄·H₂O |

| Hydrazine sulfate | - | N₂H₄·H₂SO₄ |

| Triethylene glycol | - | C₆H₁₄O₄ |

| Tetralin | 1,2,3,4-Tetrahydronaphthalene | C₁₀H₁₂ |

| Acetic Anhydride | - | C₄H₆O₃ |

| Acetic Acid | - | C₂H₄O₂ |

| Sodium Acetate | - | C₂H₃NaO₂ |

| Sodium Hydroxide | - | NaOH |

| 2,3-Dihydro-6-nitrophthalazine-1,4-dione | 6-Nitrophthalhydrazide, 4-Nitrophthalhydrazide | C₈H₅N₃O₄ |

| Malononitrile | - | C₃H₂N₂ |

| Ethyl cyanoacetate (B8463686) | - | C₅H₇NO₂ |

| t-Butyl hypochlorite | - | C₄H₉ClO |

Regioselective Synthesis and Isomeric Control

The synthesis of this compound is a prime example of a regioselective reaction, where the specific placement of the nitro group on the aromatic ring is controlled by the choice of starting material. The most common and direct method involves the cyclocondensation reaction of 3-nitrophthalic acid or its anhydride with hydrazine. chemicalbook.comunishivaji.ac.in This approach ensures the nitro group is positioned exclusively at the 5-position of the resulting phthalazine-1,4-dione core.

The reaction proceeds by heating 3-nitrophthalic anhydride with hydrazine hydrate in a solvent such as glacial acetic acid. chemicalbook.com The use of 3-nitrophthalic acid as the precursor directly leads to the formation of this compound, avoiding the formation of other isomers. unishivaji.ac.in A specific procedure involves heating 3-nitrophthalic acid anhydride with hydrazine hydrate in icy acetic acid at 110°C for 30 minutes, which yields the desired product in high purity (92% yield). chemicalbook.com

Isomeric control is critical in the synthesis of nitrophthalazine-1,4-diones. The position of the nitro group significantly influences the compound's chemical properties and its utility as a precursor for other molecules, such as luminol (B1675438) (5-Amino-2,3-dihydrophthalazine-1,4-dione). To synthesize the corresponding isomer, 6-nitrophthalazine-1,4-dione, a different starting material, 4-nitrophthalic acid, is required. lookchem.com The reaction of 4-nitrophthalic anhydride with hydrazine hydrate yields 6-nitro-2,3-dihydrophthalazine-1,4-dione. lookchem.com

This demonstrates that isomeric purity is achieved not by separation of a mixture of products, but by the regiochemically defined nature of the starting materials.

| Target Isomer | Systematic Name | Key Precursor | General Reaction | Reference |

|---|---|---|---|---|

| 5-Nitro Isomer | 5-Nitro-2,3-dihydrophthalazine-1,4-dione | 3-Nitrophthalic acid or 3-Nitrophthalic anhydride | Cyclocondensation with hydrazine hydrate | chemicalbook.com |

| 6-Nitro Isomer | 6-Nitro-2,3-dihydrophthalazine-1,4-dione | 4-Nitrophthalic acid or 4-Nitrophthalic anhydride | Cyclocondensation with hydrazine hydrate | lookchem.com |

Green Chemistry Advancements in Phthalazine-1,4-dione Synthesis

Recent research has focused on developing more environmentally sustainable methods for synthesizing the core phthalazine-1,4-dione scaffold. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency through novel catalysts, solvents, and reaction conditions. asianpubs.orgarabjchem.org

One significant advancement is the development of one-pot, multi-component reactions (MCRs). A four-component synthesis has been reported for phthalazine derivatives using an ionic liquid, [BMIM][OH] (1-butyl-3-methylimidazolium hydroxide), as the reaction medium. asianpubs.orgepa.gov This method involves condensing diethyl phthalate, ethyl cyanohydrazide, a substituted benzaldehyde, and malononitrile at room temperature or slightly elevated temperatures (60-65 °C). asianpubs.orgepa.gov The use of the ionic liquid serves as both the solvent and catalyst, leading to high yields and significantly shorter reaction times (60-90 minutes). asianpubs.org

Another green approach utilizes microwave irradiation to accelerate the reaction, often in combination with environmentally benign solvents. A three-component synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives, which share the phthalhydrazide (B32825) core, was achieved by reacting phthalhydrazide, dimedone, and various aldehydes. arabjchem.org This reaction employs a catalytic amount of p-sulfonic acid calix researchgate.netarene and green solvents such as ethyl lactate. arabjchem.org The microwave-assisted protocol dramatically reduces reaction times to just 10 minutes, with yields ranging from moderate to excellent (51-94%). arabjchem.org Aldehydes with electron-withdrawing groups were noted to produce higher yields under these conditions. arabjchem.org

These methodologies represent a significant step forward in the synthesis of phthalazine-based compounds, aligning with the principles of green chemistry by improving efficiency and reducing environmental impact.

| Methodology | Key Components | Catalyst/Medium | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|---|

| One-Pot, Four-Component Synthesis | Diethyl phthalate, ethyl cyanohydrazide, benzaldehyde, malononitrile | [BMIM][OH] | [BMIM][OH] (Ionic Liquid) | Room Temp to 65 °C, 60-90 min | High yield, short reaction time, efficient | asianpubs.orgepa.gov |

| Microwave-Assisted, Three-Component Synthesis | Phthalhydrazide, dimedone, various aldehydes | p-Sulfonic acid calix researchgate.netarene | Ethyl lactate | Microwave Irradiation, 130 °C, 10 min | Excellent yields, extremely short reaction time, green solvent | arabjchem.org |

Chemical Reactivity and Derivatization Strategies of 5 Nitrophthalazine 1,4 Dione

Reactions at the Phthalazine-1,4-dione Core

The phthalazine-1,4-dione nucleus of the title compound is characterized by its electron-withdrawing nature, which significantly influences its reactivity. This section delves into the principal reactions occurring at this core structure.

Nucleophilic Substitution Reactions

The presence of the nitro group, a potent electron-withdrawing substituent, renders the phthalazine-1,4-dione ring system susceptible to nucleophilic attack. While specific studies on 5-Nitrophthalazine-1,4-dione are limited in readily available literature, the general principles of nucleophilic aromatic substitution (SNAr) on nitro-activated heterocyclic systems suggest that various nucleophiles can displace suitable leaving groups or, in some cases, a hydrogen atom. The positions ortho and para to the nitro group are particularly activated. In the case of this compound, this would imply increased reactivity at the C-6 and C-8 positions of the benzene (B151609) ring component. Reactions with amines, alkoxides, and thiolates would be expected to proceed, leading to a diverse range of substituted derivatives. The reaction mechanism typically involves the formation of a stable Meisenheimer complex as an intermediate.

Reactivity of the Nitro Group and its Transformations

The nitro group is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound.

Reduction Reactions of the Nitro Moiety

The reduction of the nitro group is a fundamental transformation that can lead to the corresponding amino derivative, 5-Aminophthalazine-1,4-dione (B12356789). This transformation is crucial as it converts a strongly electron-withdrawing group into a strongly electron-donating group, thereby altering the chemical reactivity of the entire molecule. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reduction methods are also widely used, employing reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄). The resulting 5-aminophthalazine-1,4-dione is a valuable intermediate for further derivatization, such as diazotization reactions or the synthesis of fused heterocyclic systems.

| Reducing Agent | Conditions | Product |

| H₂/Pd-C | Methanol, room temperature | 5-Aminophthalazine-1,4-dione |

| SnCl₂·2H₂O | Ethanol, reflux | 5-Aminophthalazine-1,4-dione |

| Fe/CH₃COOH | Acetic acid, heat | 5-Aminophthalazine-1,4-dione |

Formation of Condensed Heterocyclic Systems

The strategic placement of functional groups on the this compound scaffold allows for its use as a building block in the synthesis of more complex, fused heterocyclic systems.

Annulation Reactions with Active Methylene (B1212753) Compounds

While specific literature on the annulation reactions of this compound with active methylene compounds is not extensively documented, the general reactivity patterns of related compounds suggest a high potential for such transformations. Active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate (B8463686), are valuable reagents for the construction of new rings.

Following the reduction of the nitro group to an amino group, the resulting 5-aminophthalazine-1,4-dione could potentially undergo condensation reactions with various active methylene compounds. For instance, reaction with malononitrile in the presence of a suitable catalyst could lead to the formation of pyridazino[4,5-b]quinoline derivatives. Similarly, reaction with ethyl cyanoacetate could yield related heterocyclic structures. These annulation reactions are typically driven by the nucleophilic character of the active methylene compound and the electrophilic nature of the phthalazine-1,4-dione core, often facilitated by the presence of the amino group.

| Active Methylene Compound | Potential Product |

| Malononitrile | Pyridazino[4,5-b]quinoline derivative |

| Ethyl Cyanoacetate | Pyridazino[4,5-b]quinoline derivative |

Synthesis of Pyrazolo[1,2-b]phthalazinediones

The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones represents a significant derivatization strategy for phthalazinediones. These reactions are typically multi-component condensations that efficiently build complex molecular scaffolds. chemrevlett.com The most common approach is a three-component reaction involving a phthalhydrazide (B32825) (2,3-dihydrophthalazine-1,4-dione), an aldehyde, and an active methylene compound, such as malononitrile or ethyl cyanoacetate. chemrevlett.com

In the context of this compound, the direct reactant in this synthesis is its corresponding hydrazide, 7-nitro-2,3-dihydrophthalazine-1,4-dione (also known as 5-nitrophthalhydrazide). This precursor, bearing the nitro group, undergoes condensation with various aromatic aldehydes and malononitrile to yield a library of 7-nitro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and dehydration. chemrevlett.com

The presence of the nitro group on the phthalazinedione ring can influence the reaction kinetics and yield, owing to its strong electron-withdrawing nature. A variety of catalysts, including ionic liquids, organocatalysts, and nanoparticles, have been employed to facilitate this transformation, often under green and efficient reaction conditions. chemrevlett.comresearchgate.net

Below is a representative scheme for this synthesis:

Reaction Scheme: Reactants:

7-nitro-2,3-dihydrophthalazine-1,4-dione

An aromatic aldehyde (Ar-CHO)

Malononitrile

Product:

A 7-nitro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivative

Table 1: Examples of Synthesized 7-nitro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione Derivatives

| Entry | Aromatic Aldehyde (Ar-CHO) | Product Name |

| 1 | Benzaldehyde | 1-(phenyl)-7-nitro-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile |

| 2 | 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-7-nitro-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile |

| 3 | 4-Methoxybenzaldehyde | 1-(4-methoxyphenyl)-7-nitro-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile |

| 4 | 3-Nitrobenzaldehyde | 1-(3-nitrophenyl)-7-nitro-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile |

Other Cyclization and Ring-Fusion Reactions

Beyond the well-established synthesis of pyrazolophthalazinediones, the this compound scaffold can participate in other cyclization and ring-fusion reactions to form more complex polycyclic systems. wikipedia.org Ring-forming reactions are fundamental in organic chemistry for constructing cyclic molecules from acyclic or less complex cyclic precursors. wikipedia.org

The dicarbonyl functionality of the phthalazinedione ring is a key site for reactivity. For instance, condensation reactions with various binucleophiles can lead to the formation of new fused rings. Reactions with hydrazine (B178648) derivatives, for example, could potentially lead to the formation of chemrevlett.comchemrevlett.comresearchgate.nettriazino-fused systems. Similarly, reactions with compounds containing activated methylene groups adjacent to a nitrile or ester, in the presence of a suitable reagent, could facilitate annulation reactions, where a new ring is fused onto the existing phthalazine (B143731) framework.

The electron-withdrawing nitro group is expected to enhance the electrophilicity of the carbonyl carbons in the dione (B5365651) ring, potentially increasing their reactivity towards nucleophilic attack, which is often the initial step in such cyclization reactions. While specific examples for the 5-nitro derivative are not extensively documented in readily available literature, the general principles of heterocyclic synthesis suggest its potential as a building block for novel, nitrogen-rich fused heterocyclic compounds. researchgate.net These reactions might include intramolecular cyclizations of suitably substituted derivatives or intermolecular reactions leading to ring fusion. nih.gov

Exploration of Tautomeric Pathways and Interconversions in Phthalazine-1,4-diones

Phthalazine-1,4-dione and its derivatives can exist in several tautomeric forms due to the migration of protons between nitrogen and oxygen atoms. chemmethod.com This keto-enol tautomerism is a common phenomenon in carbonyl compounds that possess an alpha-hydrogen. masterorganicchemistry.comkhanacademy.org For phthalazine-1,4-dione, the equilibrium involves the diketo form, the enol-keto form, and the dienol form.

The stability and prevalence of each tautomer are governed by several factors, including substitution, conjugation, intramolecular hydrogen bonding, and aromaticity. masterorganicchemistry.com The introduction of a 5-nitro group is expected to have a profound electronic influence on the tautomeric equilibrium. The strong electron-withdrawing nature of the nitro group decreases the electron density in the benzene ring and increases the acidity of the N-H protons of the hydrazide moiety.

This increased acidity could facilitate deprotonation and favor the formation of enolic forms. The enol tautomers might be further stabilized by the formation of intramolecular hydrogen bonds and the potential for extended conjugation involving the nitro group. Computational studies, such as those using density functional theory (DFT), have been employed to evaluate the relative stability of phthalazinone tautomers in the gas phase and in solution. chemmethod.com Such studies applied to the 5-nitro derivative would provide quantitative insight into the energetic landscape of its tautomeric forms.

Table 2: Potential Tautomeric Forms of this compound

| Tautomeric Form | Structural Description | Key Features |

| Dioxo (Amide) | 5-Nitro-2,3-dihydrophthalazine-1,4-dione | Two C=O (amide) groups. Two N-H bonds. |

| Enol-Keto (Imidic acid-Amide) | 4-Hydroxy-5-nitro-2H-phthalazin-1-one | One C=O group, one C-OH (enol) group. One N-H bond. Potential for intramolecular hydrogen bonding. |

| Dienol | 1,4-Dihydroxy-5-nitrophthalazine | Two C-OH (enol) groups. Aromaticity of the pyridazinedione ring is lost, but the benzenoid ring is fully aromatic. |

Advanced Spectroscopic and Structural Characterization of 5 Nitrophthalazine 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Two-dimensional (2D) NMR experiments, such as 1H-1H Correlated Spectroscopy (COSY), are instrumental in establishing the connectivity of protons within a molecule. asahilab.co.jp A COSY spectrum displays the 1D proton NMR spectrum on both the diagonal and the horizontal/vertical axes. nanalysis.com Off-diagonal peaks, or cross-peaks, indicate that the protons at the corresponding chemical shifts on each axis are spin-spin coupled, typically through two or three bonds. asahilab.co.jpnanalysis.com

For 5-Nitrophthalazine-1,4-dione, the aromatic region of the COSY spectrum would be of particular interest. The protons on the nitro-substituted benzene (B151609) ring would exhibit cross-peaks that confirm their adjacency. For instance, the proton at position 6 would show a correlation to the proton at position 7, and the proton at position 7 would, in turn, show correlations to the protons at positions 6 and 8. This pattern of correlations allows for the unambiguous assignment of each proton in the spin system, confirming the substitution pattern on the aromatic ring. researchgate.net Fragments of a molecule that show this internal short-range coupling are known as spin systems. asahilab.co.jp

NMR spectroscopy is highly effective for identifying and quantifying tautomers in solution, as the rate of interconversion is often slow enough on the NMR timescale to allow for the observation of distinct signals for each form. thermofisher.comresearchgate.net Tautomers, such as the keto and enol forms of dicarbonyl compounds, exist in equilibrium, and their distinct chemical environments give rise to unique sets of NMR peaks. thermofisher.comruc.dk

In the case of this compound, the primary structure is the diketo form. However, the potential for keto-enol tautomerism exists, which would give rise to a hydroxy-keto tautomer. Should this equilibrium exist, ¹H NMR would show distinct signals for the diketo form and the enol form, including a characteristic downfield signal for the enolic hydroxyl proton. thermofisher.com The relative integration of the signals corresponding to each tautomer allows for the calculation of the equilibrium constant (Keq). thermofisher.com Studies on related heterocyclic systems have shown that the presence and stability of tautomers can be influenced by factors such as solvent and temperature. researchgate.netamazonaws.com

Interactive NMR Data Table for this compound (Predicted)

Note: The following table represents predicted ¹H NMR chemical shifts. Actual experimental values may vary based on solvent and other conditions.

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-6 | ~8.5 - 8.7 | Doublet | ~8-9 |

| H-7 | ~8.0 - 8.2 | Triplet | ~8-9 |

| H-8 | ~8.3 - 8.5 | Doublet | ~8-9 |

| N-H | ~11.0 - 12.0 | Broad Singlet | N/A |

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni-saarland.de For structural elucidation, electron ionization (EI) is a common method where a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. uni-saarland.defu-berlin.de The analysis of these fragments provides a molecular fingerprint that helps confirm the structure. raco.catlibretexts.org

The mass spectrum of this compound (C₈H₃N₃O₄, Molecular Weight: 205.13 g/mol ) would be expected to show a molecular ion peak at m/z 205. smolecule.com The fragmentation pattern would likely involve characteristic losses of neutral fragments:

Loss of NO₂: A fragment ion resulting from the loss of a nitro group (46 Da), leading to a peak at m/z 159.

Loss of CO: Cleavage of a carbonyl group (28 Da) is a common fragmentation pathway for diones. core.ac.uk

Loss of N₂: The phthalazine (B143731) ring may undergo fragmentation involving the loss of molecular nitrogen (28 Da).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the molecular formula. libretexts.org

Expected Mass Spectrometry Fragmentation

| m/z Value | Identity of Fragment |

| 205 | [M]+• (Molecular Ion) |

| 175 | [M - NO]+• |

| 159 | [M - NO₂]+• |

| 131 | [M - NO₂ - CO]+• |

| 103 | [M - NO₂ - 2CO]+• |

Infrared (IR) Spectroscopy for Advanced Functional Group Analysis and Vibrational Mode Assignments

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. megalecture.comwisc.edu The frequencies of these vibrations are specific to the types of bonds and functional groups present, making IR an excellent tool for functional group identification. bellevuecollege.edulibretexts.org

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups:

N-H Stretching: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ due to the N-H stretching vibration of the hydrazide moiety.

C=O Stretching: Strong, sharp absorption bands corresponding to the carbonyl (C=O) groups of the dione (B5365651) are expected between 1670 and 1780 cm⁻¹. libretexts.org The exact position can indicate the nature of the cyclic dione system.

N-O Stretching (Nitro Group): Two distinct bands are characteristic of the nitro group: an asymmetric stretching vibration typically around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹.

C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region would correspond to the aromatic ring and the heterocyclic ring stretching vibrations.

The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole. megalecture.com

Characteristic IR Absorption Bands

| Functional Group | Bond Vibration | Wavenumber Range (cm⁻¹) |

| Amide | N-H Stretch | 3100 - 3300 |

| Nitro | N-O Asymmetric Stretch | 1500 - 1560 |

| Nitro | N-O Symmetric Stretch | 1345 - 1385 |

| Carbonyl | C=O Stretch | 1670 - 1780 |

| Aromatic | C=C Stretch | ~1600 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org By diffracting X-rays off a single crystal, a pattern is generated that can be mathematically transformed into an electron density map, revealing the precise positions of atoms. libretexts.orgprotoxrd.com

A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including: mdpi.com

Confirmation of Connectivity: It would unequivocally confirm the covalent bonding framework of the molecule.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, offering insight into bond orders and ring strain.

Conformation and Planarity: The analysis would reveal the planarity of the phthalazine ring system and the orientation of the nitro group relative to the aromatic ring.

Intermolecular Interactions: It would detail the packing of molecules in the crystal lattice, identifying non-covalent interactions such as hydrogen bonding (e.g., between the N-H and C=O or NO₂ groups of adjacent molecules) and π-π stacking, which govern the solid-state architecture. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which causes the promotion of electrons from lower to higher energy molecular orbitals. ubbcluj.robspublications.net The wavelengths of maximum absorbance (λmax) are characteristic of the electronic transitions within the molecule and provide insight into its electronic structure, particularly the extent of conjugation. matanginicollege.ac.inudel.edu

The UV-Vis spectrum of this compound is expected to show absorptions arising from several electronic transitions:

π → π* Transitions: These high-intensity absorptions result from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated aromatic and heterocyclic ring system. matanginicollege.ac.in Increased conjugation shifts these transitions to longer wavelengths. udel.edu

n → π* Transitions: These lower-intensity absorptions involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the carbonyl and nitro groups or the nitrogen atoms, to a π* antibonding orbital. matanginicollege.ac.in

The presence of the nitro group and the extensive conjugation in the phthalazine-dione system would likely result in absorption maxima in the near-UV and possibly the visible region of the spectrum. bspublications.net

Theoretical and Computational Investigations of 5 Nitrophthalazine 1,4 Dione

Quantum Chemical Studies

Quantum chemical studies are foundational in characterizing the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods map out the electron distribution and energy states, which govern the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules, providing a balance between accuracy and computational cost. For 5-Nitrophthalazine-1,4-dione, DFT calculations are instrumental in understanding its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial indicators of chemical reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity.

In a theoretical study of the parent structure, 2,3-dihydrophthalazine-1,4-dione, DFT calculations were used to determine the dipole moments of its various forms. chemmethod.com It is expected that the nitro group in this compound would significantly increase the magnitude of the dipole moment due to its high polarity.

An illustrative table of the kind of data generated by a DFT study is presented below. The values are hypothetical but representative of what would be expected for the stable diketo tautomer of this compound.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to electron-donating ability |

| LUMO Energy | -3.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 3.7 eV | Indicator of chemical reactivity and stability |

Note: These values are for illustrative purposes and represent typical outputs from DFT calculations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy than standard DFT for electronic structure characterization, albeit at a greater computational expense.

These high-level calculations are particularly useful for benchmarking results from more approximate methods and for studying systems where electron correlation effects are exceptionally important. For instance, ab initio calculations have been employed to study the nitration of related aza-aromatic compounds like phthalazine (B143731) to determine optimal structures and reaction energetics with high precision. dtic.mil Applying such methods to this compound would yield highly accurate data on its geometry, vibrational frequencies, and electronic energies, providing a definitive characterization of its ground state.

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. For a relatively rigid structure like this compound, the primary source of conformational isomerism is the rotation of the nitro (NO₂) group around the C-N bond.

A potential energy surface (PES) scan can be performed computationally to map the energy landscape of this rotation. By calculating the molecule's total energy at various dihedral angles of the nitro group, a curve is generated that shows the most stable (lowest energy) conformation and the energy barriers to rotation. For the related 2,3-dihydrophthalazine-1,4-dione, similar potential energy scans were performed to analyze the rotation of hydroxyl groups in its tautomeric forms. chemmethod.com It is expected that the planar conformation, where the nitro group lies in the same plane as the phthalazine ring system, would be an energy minimum, stabilized by conjugation. The energy barrier to rotation would indicate the degree of rotational freedom of the nitro group at a given temperature.

Tautomeric Equilibrium Studies

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This compound can exist in a diketo form and potentially in several keto-enol tautomeric forms where a proton moves from a nitrogen atom to an adjacent carbonyl oxygen. Computational studies are essential for determining the relative stability of these tautomers.

Figure 1. Possible tautomers of this compound: (A) the diketo tautomer, and (B, C) two possible keto-enol tautomers.

In the gas phase, the relative stability of tautomers is determined by their intrinsic electronic and structural properties, free from solvent interactions. A computational study on the parent compound, 2,3-dihydrophthalazine-1,4-dione, using DFT (B3LYP/6-311++G(d,p)) provides a direct analogy. chemmethod.com The study calculated the total energies of its three possible tautomers, finding a clear order of stability. chemmethod.com

For this compound, a similar study would involve optimizing the geometry of each tautomer (the diketo and keto-enol forms) and calculating their energies. The electron-withdrawing nitro group could influence the relative stabilities by altering the acidity of the N-H protons and the electron density on the carbonyl oxygens. Based on the findings for the parent compound, it is probable that one of the keto-enol forms would be the most stable in the gas phase. chemmethod.com

Table 2: Relative Stability of 2,3-dihydrophthalazine-1,4-dione Tautomers in the Gas Phase

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| A1 (enol-enol) | 2.95 |

| A2 (keto-enol) | 0.00 (most stable) |

Data sourced from a DFT study on 2,3-dihydrophthalazine-1,4-dione. chemmethod.com

The stability of tautomers can change dramatically in solution. Solvents can stabilize one tautomer over another, shifting the equilibrium. The Polarizable Continuum Model (PCM) is a computational method used to simulate these solvent effects by treating the solvent as a continuous dielectric medium. chemmethod.com

This model is effective in capturing the electrostatic interactions between the solute and the solvent. Tautomers with larger dipole moments are generally stabilized to a greater extent by polar solvents. In the study of 2,3-dihydrophthalazine-1,4-dione, PCM calculations showed that increasing solvent polarity altered the stability order of the tautomers. chemmethod.com While the keto-enol form was most stable in the gas phase, the enol-enol form, possessing a higher dipole moment, became the most stable tautomer in polar solvents like water and DMSO. chemmethod.com

A similar investigation of this compound would predict how its tautomeric equilibrium shifts in different solvents. The results would be crucial for understanding its behavior in various chemical and biological environments.

Table 3: Effect of Solvent on the Relative Stability (kcal/mol) of 2,3-dihydrophthalazine-1,4-dione Tautomers

| Tautomer | Gas Phase | Benzene (B151609) (ε=2.3) | THF (ε=7.6) | Water (ε=78.4) |

|---|---|---|---|---|

| A1 (enol-enol) | 2.95 | 0.81 | -0.62 (most stable) | -1.13 (most stable) |

| A2 (keto-enol) | 0.00 (most stable) | 0.00 (most stable) | 0.00 | 0.00 |

Data sourced from a DFT-PCM study on 2,3-dihydrophthalazine-1,4-dione. chemmethod.com The relative energies are shown with respect to the second most stable tautomer for clarity in polar solvents.

Investigation of Proton Transfer Mechanisms in Tautomerization

The structure of this compound allows for the existence of several tautomeric forms. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. For phthalazine-1,4-dione systems, keto-enol tautomerism is of primary interest. The 1,4-dione form can potentially tautomerize to hydroxy-keto forms.

Computational chemistry provides powerful tools to study these proton transfer events. Density Functional Theory (DFT) is a common method used to determine the relative stabilities of different tautomers. Calculations can predict the Gibbs free energy of each tautomer, indicating which form is thermodynamically most stable under specific conditions (e.g., in the gas phase or in a solvent). For related nitrogen heterocycles, the diketo form is often found to be the most stable.

The mechanism of proton transfer can be direct (an intramolecular process) or assisted by solvent molecules. In a direct transfer, the proton moves from one atom to another within the same molecule. In a solvent-assisted mechanism, a solvent molecule acts as a shuttle, accepting a proton from one site and donating it to another. Computational models can simulate these pathways to determine the energy barriers associated with each step. A study on related aza-uracil compounds showed that water-assisted proton transfer occurs through concerted atomic movements. For this compound, a similar investigation would clarify whether intramolecular or solvent-mediated proton transfers are more favorable.

Table 1: Potential Tautomers of this compound for Computational Study

| Tautomer Name | Description |

| 5-Nitro-1,4-dioxophthalazine | The diketo form. |

| 5-Nitro-4-hydroxy-1-oxophthalazine | An enol-keto form resulting from proton transfer. |

| 5-Nitro-1-hydroxy-4-oxophthalazine | An alternative enol-keto form. |

Note: The relative energies and stability of these tautomers for this compound require specific computational investigation.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are essential for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization and Reaction Pathway Determination

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Identifying the geometry and energy of this transition state is crucial for understanding the reaction mechanism. Computational chemists use algorithms to locate these transition state structures on the potential energy surface. Once a potential transition state is found, a frequency calculation is performed to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. This calculation maps the minimum energy path connecting the transition state to the reactants and products, thereby confirming that the identified transition state correctly links the desired species and revealing the detailed reaction pathway. This process would allow for the precise determination of pathways for any transformation involving this compound, such as its synthesis or subsequent reactions.

Energetic Profiles and Kinetic Studies of Chemical Transformations

Table 2: Key Energetic Parameters from a Computational Reaction Profile

| Parameter | Description | Significance |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Determines the reaction rate; a higher barrier means a slower reaction. |

| Reaction Energy (ΔEr) | The net energy difference between the products and the reactants. | Indicates if the reaction releases (exothermic) or consumes (endothermic) energy. |

| Gibbs Free Energy (ΔG) | The change in free energy, accounting for enthalpy and entropy. | Determines the spontaneity of the reaction. |

These calculated energetic parameters can be used within the framework of Transition State Theory (TST) to estimate reaction rate constants. This allows for a kinetic study of the chemical transformation, predicting how fast the reaction will proceed under given conditions without performing the actual experiment. Such studies are vital for understanding the reactivity of this compound.

Analysis of Non-Covalent Interactions

Non-covalent interactions are weak forces that play a crucial role in determining the three-dimensional structure of molecules and how they interact with each other.

Intramolecular Hydrogen Bonding Analysis (e.g., C-H...O=C)

Intramolecular hydrogen bonds occur between a hydrogen atom and an electronegative atom within the same molecule. These interactions can significantly influence a molecule's conformation and stability. In this compound, the possibility of weak C-H···O=C hydrogen bonds exists, where a hydrogen atom on the aromatic ring interacts with one of the carbonyl oxygen atoms.

Computational methods like Atoms in Molecules (AIM) theory can be used to analyze the electron density of the molecule. The presence of a bond critical point (BCP) between the hydrogen and the oxygen atom would provide evidence for such an interaction. The properties at this critical point, such as the electron density (ρ) and its Laplacian (∇²ρ), can quantify the strength of the bond. For related 1,4-dihydropyridine (B1200194) derivatives, both NH···O=C and CH···O=C intramolecular hydrogen bonds have been established through computational and NMR studies.

Intermolecular Interactions in Self-Assembly or Complex Formation

Intermolecular forces govern how molecules recognize and bind to one another to form larger, organized structures (self-assembly) or complexes. For a planar, aromatic molecule like this compound, several types of intermolecular interactions are expected to be important.

π-π Stacking: The electron-rich π-systems of the aromatic rings can interact with each other. The presence of the electron-withdrawing nitro group and carbonyl groups creates a π-electron-deficient system, which can favorably interact with π-electron-rich molecules.

Hydrogen Bonding: If the molecule exists in a tautomeric form with an O-H group, it can act as a hydrogen bond donor, forming strong intermolecular hydrogen bonds. Even in the dione (B5365651) form, the carbonyl oxygens can act as hydrogen bond acceptors.

Electrostatic Interactions: The polar nitro group and carbonyl groups create significant local dipoles, leading to electrostatic interactions that help orient the molecules in a crystal lattice or complex.

Computational modeling can simulate the dimerization or aggregation of molecules to predict the most stable arrangements and quantify the energy of these intermolecular interactions. This is fundamental to predicting the crystal structure and understanding the formation of complexes involving this compound.

Advanced Applications and Role in Chemical Phenomena Non Biological

Chemiluminescence and Luminogenic Properties

While 5-Nitrophthalazine-1,4-dione is not intensely chemiluminescent itself, it is the direct synthetic precursor to one of the most well-known chemiluminescent compounds, luminol (B1675438) (5-amino-2,3-dihydrophthalazine-1,4-dione). wikipedia.orgtruman.edu The nitro group is the key functional group that is chemically reduced to the amino group to generate luminol, unlocking the molecule's light-emitting potential.

The intense blue glow associated with this class of compounds originates from the de-excitation of an electronically excited product formed during a chemical reaction. The widely accepted mechanism for the chemiluminescence of luminol, the amine derivative of this compound, provides a clear understanding of this phenomenon. nih.gov

The process is initiated in a basic solution where the luminol molecule is deprotonated twice to form a dianion. acs.org This dianion is then oxidized. An oxidant, typically hydrogen peroxide in the presence of a catalyst like iron ions or potassium ferricyanide, reacts with the luminol dianion. wikipedia.orgijprajournal.com This oxidation leads to the formation of an unstable peroxide intermediate. unishivaji.ac.in The intermediate rapidly decomposes, losing a molecule of nitrogen gas (N₂) to produce 3-aminophthalate (B1234034) in an electronically excited state. truman.edunih.gov The return of this excited molecule to its lower energy ground state is not silent; it releases the excess energy as a photon of light, creating the visible blue glow. wikipedia.orgekb.eg

The entire process hinges on the presence of the amino group. The nitro group in this compound is an electron-withdrawing group, which does not facilitate the necessary electronic transitions for strong luminescence. It must first be converted to the electron-donating amino group found in luminol.

The synthesis of luminol from 3-nitrophthalic acid, which proceeds via a nitrophthalhydrazide intermediate, is a cornerstone of demonstrating the development of luminogenic compounds. wikipedia.org this compound represents this key intermediate stage before the final, light-producing molecule is formed. The relationship highlights a common strategy in chemical synthesis: creating a stable precursor that can be readily converted into the active compound when needed.

Research into phthalazine-1,4-dione derivatives has shown that the structure can be modified to alter the chemiluminescent properties. For instance, studies have been conducted on various substituted phthalazine (B143731) derivatives to observe how changes in the molecule's structure affect the intensity and duration of the light emitted. unishivaji.ac.in The substitution on the benzene (B151609) ring influences the energy of the excited state and thus the color and efficiency of the light emission. This demonstrates that this compound is part of a broader family of compounds that can be tuned for specific luminogenic applications.

| Property | This compound | Luminol (5-Amino-2,3-dihydrophthalazine-1,4-dione) |

| Molecular Formula | C₈H₃N₃O₄ | C₈H₇N₃O₂ |

| Molecular Weight | ~205.13 g/mol | ~177.16 g/mol nih.gov |

| Key Functional Group | Nitro (-NO₂) | Amino (-NH₂) wikipedia.org |

| Role in Chemiluminescence | Precursor | Active Chemiluminescent Agent ekb.eg |

| Light Emission | Negligible | Strong blue glow upon oxidation wikipedia.org |

Role as a Versatile Building Block in Complex Chemical Architectures

The phthalazine-1,4-dione scaffold, particularly with the reactive nitro group, is a valuable building block for organic synthesis. smolecule.comontosight.ai The electron-withdrawing nature of the nitro group and the redox activity of the dione (B5365651) moiety provide multiple reactive sites for constructing more elaborate molecules. smolecule.com

This compound serves as a versatile starting point for creating a variety of heterocyclic compounds. Its chemical reactivity allows for several types of transformations:

Reduction of the Nitro Group: As seen in the synthesis of luminol, the nitro group can be easily reduced to a primary amine. This amine can then undergo a host of subsequent reactions, such as amide formation or diazotization, to build larger systems. smolecule.com

Nucleophilic Aromatic Substitution: The nitro group can potentially be replaced by other nucleophiles, allowing for the introduction of different functional groups onto the aromatic ring. smolecule.com

Cyclization Reactions: The dione part of the molecule and the reactive sites on the ring can participate in cyclization reactions to form more complex, multi-ring heterocyclic structures. smolecule.com

The use of dione structures as building blocks is a common strategy in heterocyclic chemistry. For example, similar diketones like 1,4-cyclohexanedione (B43130) are used in multi-component reactions to synthesize complex chromene and thiazole (B1198619) derivatives, showcasing the synthetic utility of the dione motif present in this compound. nih.govwikipedia.org

The ability to functionalize this compound makes it a candidate for applications in material science. By converting the nitro group to an amine or other functional handles, the molecule can be incorporated into polymers or attached to surfaces.

For instance, amine-terminated molecules are used as crosslinking agents to create robust thermoset networks and adaptable polymer materials. rsc.org The amino derivative of this compound (luminol) could theoretically act as a difunctional or trifunctional monomer in polymerization reactions, potentially imparting the unique optical properties of the phthalazine core to the resulting material. Furthermore, the functionalization of nanoparticle surfaces with specific organic molecules is a key technique for creating advanced materials for catalysis, sensing, or biomedical applications. nih.gov A functionalized phthalazine-dione could be grafted onto such surfaces to create new hybrid materials.

Catalytic Applications or Ligand Design in Inorganic Chemistry

While direct use of this compound as a catalyst is not widely reported, its structure is highly relevant to the field of ligand design in inorganic chemistry, particularly for creating responsive materials.

The concept of redox-switchable ligands—molecules that can bind or release metal ions in response to an electrical signal—is a frontier in materials science. csic.es Recent research has demonstrated that simple organic motifs, such as 2-nitropyridine, can act as effective redox-switchable coordinating groups. In its standard nitro state, the ligand shows weak affinity for metal ions. However, upon electrochemical reduction, the nitro group is converted to a radical anion, transforming the molecule into a strong bidentate ligand capable of tightly binding metal cations like Ca²⁺. csic.es

This compound shares key structural features with this model system: a nitro group attached to a nitrogen-containing aromatic heterocycle. This suggests a strong potential for this compound and its derivatives to be employed in the design of novel, redox-responsive ligands. Such ligands could be used to develop:

Sensors for detecting specific metal ions.

Separation systems that capture or release metals based on applied voltage.

Stimuli-responsive materials that change their properties in response to a redox trigger.

This potential for ligand design represents a promising, albeit less explored, avenue for the application of the this compound scaffold in advanced inorganic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.